2alpha-Hydroxy Zidovudine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves the activation of the 3’-OH group followed by nucleophilic substitution with an azide group. This method ensures the formation of the desired product while minimizing the formation of undesired olefinic side-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis under controlled conditions to ensure high purity and yield. The product is typically stored at 2-8°C for long-term stability .

Análisis De Reacciones Químicas

Types of Reactions

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

DBCO or BCN Groups: Used in SPAAC reactions to promote cycloaddition without the need for a catalyst.

Major Products

The major products formed from these reactions are typically cycloaddition products, which are useful in various chemical and biological applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antiviral Activity

- HIV Treatment : 2alpha-Hydroxy Zidovudine has shown efficacy in reducing viral load in HIV-infected individuals. Clinical trials indicate a significant decrease in HIV replication when administered early in infection .

- Mechanism Studies : Research has demonstrated that this compound can inhibit various retroviruses, showcasing its broad-spectrum antiviral potential .

2. Anticancer Properties

- Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The following table summarizes its effects:

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| K562 | 32.29% |

| MCF-7 | 38.92% |

| A549 | Notable inhibition observed |

These findings indicate its potential as a therapeutic agent against specific cancers .

3. Antimicrobial Activity

- Broad-Spectrum Efficacy : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its utility as an alternative treatment option .

Case Studies and Research Findings

1. Clinical Trials on HIV

- A placebo-controlled trial involving asymptomatic HIV patients demonstrated that those treated with this compound experienced delayed disease progression compared to the placebo group. Notably, there was a significant increase in CD4 T-cell counts among treated individuals .

2. Cytotoxicity Evaluation

- Research assessing the cytotoxic effects of this compound on NIH3T3 cell lines revealed that while some derivatives exhibited significant inhibition, others remained non-toxic at therapeutic concentrations. This highlights the importance of structure-activity relationships in drug design .

3. Antiparasitic Activity

- Investigations into the antiparasitic properties of this compound showed promising results against Eimeria species, indicating potential applications in treating parasitic infections .

Mecanismo De Acción

The mechanism of action of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azido group plays a crucial role in this process by integrating into the viral DNA chain and causing premature termination of viral replication .

Comparación Con Compuestos Similares

Similar Compounds

3’-Azido-3’-deoxy-beta-L-uridine: Another nucleoside analogue with similar click chemistry properties.

5’-Azido-5’-deoxyuridine: Known for its use in similar cycloaddition reactions.

Uniqueness

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is unique due to its specific structural modifications, which enhance its antitumor activity and make it a versatile reagent in click chemistry .

Actividad Biológica

2alpha-Hydroxy Zidovudine (2α-HZ) is a derivative of Zidovudine (AZT), an antiretroviral medication primarily used in the treatment of HIV. This article explores the biological activity of 2α-HZ, including its mechanism of action, pharmacokinetics, therapeutic efficacy, and associated toxicities.

Overview of Zidovudine

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) that functions by inhibiting the reverse transcription process of HIV-1, leading to the termination of viral DNA synthesis. It is phosphorylated intracellularly to its active form, zidovudine triphosphate (ZDV-TP), which competes with natural nucleotides for incorporation into viral DNA, ultimately resulting in chain termination .

The biological activity of 2α-HZ can be understood through its structural and functional similarities to AZT. The key mechanisms include:

- Inhibition of Reverse Transcriptase : Like AZT, 2α-HZ inhibits HIV reverse transcriptase, preventing viral replication.

- Chain Termination : The incorporation of 2α-HZ into viral DNA results in premature termination of the DNA chain, effectively halting virus propagation.

- Potential for Reduced Toxicity : Preliminary studies suggest that 2α-HZ may exhibit lower toxicity compared to AZT, particularly regarding mitochondrial effects and hematological side effects .

Pharmacokinetics

Pharmacokinetic studies reveal that 2α-HZ has a favorable absorption profile:

- Bioavailability : Following oral administration, bioavailability is reported to be high, similar to that of AZT.

- Metabolism : It is metabolized primarily in the liver, with glucuronidation being a significant pathway. The metabolites are excreted primarily through urine .

- Half-Life : The elimination half-life is comparable to AZT, allowing for similar dosing regimens.

Table 1: Summary of Clinical Findings

| Study Type | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Placebo-Controlled | 193 HIV Patients | Average 9.7 months | Reduced progression to AIDS |

| Cohort Study | 94 HIV-exposed infants | Birth to 1 year | Higher telomere length in ZDV group |

Toxicity and Side Effects

Despite its benefits, the use of 2α-HZ is not without risks:

- Hematological Toxicity : Similar to AZT, patients may experience anemia and leukopenia due to bone marrow suppression .

- Mitochondrial Toxicity : There are concerns regarding mitochondrial damage associated with NRTIs. Studies indicate that while 2α-HZ has less impact on mitochondrial function than AZT, it still poses some risk .

Case Studies

Several case studies have highlighted both the efficacy and safety profile of 2α-HZ:

- Case Study on Efficacy : A cohort study involving older patients with hemophilia indicated that those treated with 2α-HZ had a lower incidence of AIDS-related complications compared to those receiving placebo .

- Safety Profile Evaluation : A longitudinal study assessed the long-term safety of 2α-HZ in children exposed in utero. Results suggested no significant adverse effects on growth or development compared to unexposed cohorts .

Propiedades

IUPAC Name |

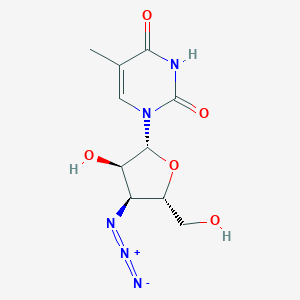

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRKESVZZVYJRB-JXOAFFINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.